Benzamide, 3-bromo-2-nitro-

Description

Significance of Benzamide (B126) Scaffolds in Contemporary Organic Chemistry

The benzamide scaffold is a fundamental structural motif in the fields of organic and medicinal chemistry. mdpi.comresearchgate.net These compounds, characterized by a benzene (B151609) ring attached to an amide group, serve as versatile building blocks for the synthesis of more complex molecules. mdpi.com The amide bond is a crucial feature in numerous biological processes, making benzamide derivatives ubiquitous in pharmacologically active substances. researchgate.net The stability and relative ease of synthesis from commercially available materials contribute to their widespread use. mdpi.com Benzamide derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comresearchgate.netontosight.ai The development of novel benzamide derivatives remains a significant focus in medicinal chemistry research, aimed at discovering compounds with enhanced therapeutic potential. ontosight.ainih.gov

Overview of Structural and Electronic Properties of Substituted Benzamides

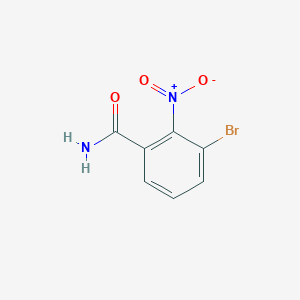

The nitro group (NO₂) is a powerful electron-withdrawing group due to both resonance and inductive effects, which deactivates the aromatic ring and influences the molecule's polarity. nih.gov This can enhance interactions with nucleophilic sites in biological targets like proteins. nih.gov Halogen atoms also exert influence through their inductive and resonance effects. The specific positioning of these substituents on the benzamide ring affects the electron density at different points in the molecule, which can be correlated with spectroscopic data and chemical reactivity. cdnsciencepub.com Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the distribution of frontier molecular orbitals (HOMO and LUMO), which helps in specifying the electronic and optical properties of these substituted systems. sci-hub.se

Research Context: Benzamide, 3-bromo-2-nitro- within Aromatic Compound Studies

Within the vast field of aromatic compound studies, Benzamide, 3-bromo-2-nitro- is primarily investigated as a synthetic intermediate. Aromatic compounds containing both nitro and halogen functionalities are valuable precursors in multi-step syntheses. The reduction of an aromatic nitro group to an amine is a fundamental and widely utilized transformation in organic synthesis, as it provides a pathway to introduce an amino group, a key component of many bioactive molecules. researchgate.net

Specifically, 2-bromo-3-nitrobenzamides have been used as starting materials for the synthesis of novel azo-bis-ebselen compounds, which are studied for their potential antioxidant activities. bris.ac.uk The synthesis involves the reduction of the nitro group and subsequent reactions facilitated by the bromo-substituent. bris.ac.uk Therefore, the research interest in Benzamide, 3-bromo-2-nitro- lies not in its final application, but in its utility as a carefully designed building block for constructing more complex and functionally diverse molecules for pharmacological and chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNHQKIMWWWTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310317 | |

| Record name | Benzamide, 3-bromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261758-81-9 | |

| Record name | Benzamide, 3-bromo-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261758-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-bromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzamide, 3 Bromo 2 Nitro and Derivatives

Direct Amidation Reactions

The most straightforward approach to "Benzamide, 3-bromo-2-nitro-" involves the formation of the amide bond as the final key step. This is typically achieved by coupling 3-bromo-2-nitrobenzoic acid with a suitable amine source.

Coupling of 3-Bromo-2-nitrobenzoic Acid with Amine Sources

The direct condensation of 3-bromo-2-nitrobenzoic acid with ammonia (B1221849) or its surrogates is the most common method for the synthesis of the parent "Benzamide, 3-bromo-2-nitro-". For the synthesis of N-substituted derivatives, primary or secondary amines are used instead of ammonia. The core of this reaction is the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

A notable example in the literature, while focusing on an N-aryl derivative, provides a clear protocol for this type of transformation. The synthesis of 2-bromo-3-nitro-N-phenylbenzamide was achieved by reacting 2-bromo-3-nitrobenzoic acid with aniline (B41778). bris.ac.uk This method can be adapted for the synthesis of the parent amide by substituting aniline with an appropriate ammonia source.

Role of Activating Agents and Catalysts in Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, activating agents are crucial for efficient amide bond formation under milder conditions. These agents convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride, an active ester, or an acyl-isourea.

Thionyl Chloride (SOCl₂): A common and cost-effective reagent for this purpose is thionyl chloride. It converts the carboxylic acid into the highly reactive acyl chloride. The subsequent addition of an amine leads to the formation of the benzamide (B126). For instance, the synthesis of various 3-bromo-5-nitrobenzamides has been successfully carried out using thionyl chloride in a solvent-free condition at room temperature, affording good yields within a few hours. niif.huresearchgate.netresearchgate.net A typical procedure involves refluxing the benzoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), followed by removal of excess SOCl₂ and reaction of the resulting acyl chloride with the amine. bris.ac.uk

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are also widely used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These coupling agents prevent side reactions and racemization (in the case of chiral amines). The reaction of 4-substituted-3-nitrobenzoic acids with anilines has been effectively mediated by EDCI and HOBt in DMF at room temperature. sci-hub.se

The choice of activating agent and reaction conditions can be tailored based on the specific substrate and desired purity of the final product. Below is a table summarizing common activating agents and their typical reaction conditions for the synthesis of related substituted benzamides.

| Activating Agent/System | Amine Source | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Thionyl Chloride | Aniline | Dichloromethane | Room Temp. | Overnight | - | bris.ac.uk |

| Thionyl Chloride | Various Amines | Solvent-free | Room Temp. | 2-4 h | 94 | niif.huresearchgate.netresearchgate.net |

| EDCI / HOBt | Anilines | DMF | Room Temp. | 4-24 h | - | sci-hub.se |

| Thionyl Chloride | Dimethylamine | Dichloromethane | - | - | - |

Sequential Functionalization Strategies

An alternative to direct amidation is the sequential introduction of the bromo and nitro groups onto a pre-existing benzamide scaffold. This approach allows for greater flexibility in the synthesis of derivatives, as the order of functionalization can be altered to achieve the desired regioselectivity.

Bromination of Nitrobenzamide Precursors

This strategy involves the bromination of a nitrobenzamide, such as 2-nitrobenzamide (B184338). The directing effects of the amide and nitro groups are crucial in determining the position of bromination. The amide group is an ortho-, para-director, while the nitro group is a meta-director. In 2-nitrobenzamide, the positions ortho and para to the amide are positions 3, 5, and 6, while the positions meta to the nitro group are positions 4 and 6. Therefore, the outcome of the bromination can be influenced by the reaction conditions.

Nitration of Bromobenzamide Precursors

Conversely, the nitration of a bromobenzamide precursor, such as 3-bromobenzamide (B114348), can be employed. In this case, the bromine atom is an ortho-, para-director, and the amide group is also an ortho-, para-director. The positions ortho and para to the bromine are 2, 4, and 6, and the positions ortho and para to the amide are 2 and 4. The synergistic directing effects of both groups strongly favor substitution at the 2- and 4-positions.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction of N-(2-bromophenyl)acetamide with nitric acid to produce N-(2-bromo-6-nitrophenyl)acetamide demonstrates the feasibility of nitrating a bromo-substituted amide. google.com A similar approach with 3-bromobenzamide would likely lead to a mixture of isomers, with the desired 2-nitro product being one of the components. The separation of these isomers would then be necessary.

Multi-step Convergent and Divergent Synthesis Routes

More complex synthetic routes, often involving multiple steps, can be designed to achieve higher yields and purity. These can be either convergent, where different fragments are synthesized separately and then combined, or divergent, where a common intermediate is used to generate a variety of derivatives.

A relevant example is the multi-step synthesis of 3-bromo-2-nitrobenzaldehyde (B145937), which proceeds via the key intermediate 3-bromo-2-nitrobenzoic acid. google.com This synthetic route starts from 1,3-dibromo-2-nitrobenzene (B169743) and involves a sequence of reactions including substitution, hydrolysis, and oxidation to furnish the desired benzoic acid. google.com This benzoic acid can then be readily converted to "Benzamide, 3-bromo-2-nitro-" through the direct amidation methods described earlier. This represents a convergent approach where the complex benzoic acid precursor is first assembled.

The following table outlines a reported multi-step synthesis of 3-bromo-2-nitrobenzoic acid, a direct precursor to the target compound.

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | 1,3-Dibromo-2-nitrobenzene | Dimethyl malonate, Sodium Carbonate | 2-(3-Bromo-2-nitrophenyl)malonic acid dimethyl ester | 96.5 | google.com |

| 2 | 2-(3-Bromo-2-nitrophenyl)malonic acid dimethyl ester | Hydrochloric Acid | 2-(3-Bromo-2-nitrophenyl)acetic acid | 93.1-94.3 | google.com |

| 3 | 2-(3-Bromo-2-nitrophenyl)acetic acid | Sodium Hydroxide, Potassium Permanganate | 3-Bromo-2-nitrobenzoic acid | 81.0-86.3 | google.com |

This multi-step approach, although longer, offers a reliable pathway to the key precursor, which can then be used to synthesize not only "Benzamide, 3-bromo-2-nitro-" but also a range of its N-substituted derivatives, exemplifying a divergent strategy from a common intermediate.

Advanced Synthetic Techniques

Modern organic synthesis provides a sophisticated toolkit for the modification of aromatic systems like 3-bromo-2-nitrobenzamide. These methods enable the precise introduction of new chemical moieties, leading to a diverse array of substituted products.

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For a substrate such as 3-bromo-2-nitrobenzamide, the bromine atom serves as an excellent handle for these transformations. Palladium-based catalysts are most commonly employed for this purpose. eie.grrsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or ester) to form a new C-C bond. organic-chemistry.orglibretexts.org This method is widely used due to the stability and low toxicity of the boron reagents. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org For 3-bromo-2-nitrobenzamide, this would allow the introduction of various aryl or alkyl groups at the 3-position.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and requires a base. It offers a direct method for vinylation of the benzamide ring, leading to the synthesis of styrenyl-type derivatives.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnumberanalytics.com It is a crucial method for synthesizing N-aryl or N-heteroaryl benzamides. organic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. numberanalytics.com This reaction can tolerate a variety of functional groups, including nitro groups. numberanalytics.com Research has also explored the use of nitroarenes themselves as coupling partners in Buchwald-Hartwig type reactions, highlighting the versatility of these catalytic systems. nih.gov

Beyond substitution at the bromine position, the aromatic ring of 3-bromo-2-nitrobenzamide can be further functionalized through C-H activation. The existing substituents (nitro and amide groups) act as directing groups, influencing the position of the new substituent. The amide group is a known directing group, often facilitating ortho-C-H functionalization. However, the steric hindrance and electronic effects of the adjacent nitro and bromo groups would significantly influence the regioselectivity.

Recent studies have demonstrated switchable regioselective C-H bromination of benzanilides by selecting different promoters, such as hexafluoroisopropanol (HFIP) or palladium(II) acetate. mdpi.com Such strategies could potentially be adapted to achieve regioselective functionalization at other positions on the 3-bromo-2-nitrobenzamide ring system. Furthermore, enzymatic halogenation in combination with chemocatalytic reactions offers a green and highly regioselective method for C-H functionalization in aqueous media. researchgate.net

Optimization of Reaction Conditions and Yields

To maximize the efficiency and yield of the synthetic transformations described above, careful optimization of reaction parameters is essential.

The choice of solvent can dramatically affect the outcome of a reaction by influencing solubility, catalyst stability, and reaction rates.

In the synthesis of benzamide derivatives, polar aprotic solvents like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are often effective. orientjchem.orgresearchgate.net For instance, in the synthesis of N-aryl substituted benzamides, microwave-assisted synthesis under solvent-free conditions has been shown to provide excellent yields with short reaction times, offering a greener alternative to traditional solvent-intensive methods. niscair.res.in

For Suzuki-Miyaura reactions, a variety of solvents including toluene, THF, and dioxane are commonly used. wikipedia.org The ability to perform these reactions in aqueous media or biphasic systems is a significant advantage, allowing the use of water-soluble bases and catalysts while being more environmentally friendly. wikipedia.orgacs.org The table below illustrates the effect of different solvents on the synthesis of a benzamide derivative, showing that polar aprotic solvents can lead to higher yields.

Table 1: Effect of Solvent on the Synthesis of a Benzamide Derivative orientjchem.org

| Entry | Solvent | Yield (%) |

| 1 | MeCN | 85 |

| 2 | EtOAc | 80 |

| 3 | THF | 75 |

| 4 | H₂O | 60 |

| 5 | EtOH | 55 |

Studies on Suzuki-Miyaura reactions have shown that there is an optimal temperature range for achieving high yields. For example, in one study, the yield of a coupling product increased as the temperature was raised from 10°C to 90°C, but higher temperatures were not explored to avoid potential catalyst decomposition. acs.org In another case, the conversion rate increased with temperature up to 110°C, after which it began to decrease due to catalyst degradation. acs.org The effect of temperature on a Suzuki-Miyaura coupling reaction is demonstrated in the table below, where 140°C provided the highest conversion.

Table 2: Optimization of Reaction Temperature for a Suzuki-Miyaura Coupling ikm.org.my

| Entry | Temperature (°C) | Conversion (%) |

| 1 | 100 | 85 |

| 2 | 120 | 90 |

| 3 | 140 | 99 |

Pressure is a less commonly varied parameter in these liquid-phase reactions unless volatile reagents are used or the reaction mechanism involves a change in the number of gas molecules.

Optimizing catalyst loading is crucial for both economic and environmental reasons. The goal is to use the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe. For Suzuki-Miyaura reactions, palladium loadings can be as low as 0.001 mol% while maintaining excellent yields, particularly with the aid of phase-transfer catalysts. nih.gov However, decreasing the catalyst loading too much can significantly reduce the product yield. acs.org

The stoichiometry of the reagents, including the aryl halide, the coupling partner (e.g., boronic acid), and the base, must also be carefully balanced. Typically, a slight excess of the coupling partner and the base is used to ensure complete consumption of the more valuable aryl halide. For example, a common setup for a Suzuki reaction might involve 1.0 equivalent of the aryl halide, 1.5 equivalents of the boronic acid, and 2.0 equivalents of a base. ikm.org.my The choice and amount of ligand are also critical, as excess ligand can sometimes inhibit the reaction by forming less reactive catalyst species. rsc.org

The following table shows the effect of catalyst loading on the yield of a Suzuki-Miyaura reaction.

Table 3: Optimization of Catalyst Loading for a Suzuki-Miyaura Coupling ikm.org.my

| Entry | Catalyst Loading (mol%) | Conversion (%) |

| 1 | 1.0 | 85 |

| 2 | 0.50 | 78 |

| 3 | 0.25 | 65 |

Reaction Pathways and Mechanistic Investigations of Benzamide, 3 Bromo 2 Nitro

Nucleophilic Aromatic Substitution Reactions

Influence of Halogen and Nitro Groups on Aromatic Reactivity

The reactivity of an aromatic ring towards nucleophilic attack is significantly influenced by the nature of its substituents. In Benzamide (B126), 3-bromo-2-nitro-, the presence of a bromo group and a nitro group, both of which are electron-withdrawing, is expected to activate the benzene (B151609) ring for nucleophilic aromatic substitution. The nitro group, in particular, is a strong activating group, especially when positioned ortho or para to the leaving group (in this case, the bromo group). The amide group (-CONH2), being a deactivating group for electrophilic substitution, can have a variable effect on nucleophilic substitution depending on the reaction conditions. Specific kinetic and thermodynamic data for Benzamide, 3-bromo-2-nitro- are required to quantify these effects.

Proposed Reaction Intermediates and Transition States

Nucleophilic aromatic substitution reactions typically proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. For Benzamide, 3-bromo-2-nitro-, the attack of a nucleophile at the carbon bearing the bromine atom would lead to the formation of such a complex. The stability of this intermediate would be enhanced by the delocalization of the negative charge onto the nitro group. Computational studies and spectroscopic analysis would be necessary to characterize the structure and energy of the transition states and intermediates involved in these reactions for this specific molecule.

Mechanistic Studies of Substituent Migrations

There is no available literature detailing mechanistic studies of substituent migrations, such as cine- and tele-substitution, for Benzamide, 3-bromo-2-nitro-. Such studies would be crucial to fully understand the regioselectivity and potential rearrangement pathways under various reaction conditions.

Electrophilic Aromatic Substitution Reactions

The presence of strong deactivating groups, the nitro and bromo groups, as well as the moderately deactivating amide group, would make Benzamide, 3-bromo-2-nitro- highly unreactive towards electrophilic aromatic substitution (EAS). The electron-withdrawing nature of these substituents significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Experimental data on attempts to perform EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound are not documented in the available literature.

Oxidation and Reduction Chemistry of the Nitro and Amide Moieties

The nitro and amide functional groups in Benzamide, 3-bromo-2-nitro- are susceptible to oxidation and reduction. The nitro group can be reduced to various functional groups, including nitroso, hydroxylamino, and amino groups, using a range of reducing agents. The specific conditions and resulting products for the reduction of the nitro group in this particular molecule would need to be determined experimentally. The amide group is generally resistant to oxidation but can be hydrolyzed under acidic or basic conditions. Detailed studies on the oxidation and reduction chemistry of Benzamide, 3-bromo-2-nitro- are currently lacking.

Derivatization Strategies and Functional Group Transformations

Information regarding specific derivatization strategies and functional group transformations for Benzamide, 3-bromo-2-nitro- is not available. Potential transformations could include the conversion of the amide to a nitrile, an amine via Hofmann rearrangement, or hydrolysis to the corresponding carboxylic acid, 3-bromo-2-nitrobenzoic acid. Similarly, the bromine atom could potentially undergo transformations via cross-coupling reactions. However, without experimental data, these remain theoretical possibilities. A related patent for the synthesis of 3-bromo-2-nitrobenzaldehyde (B145937) does mention 3-bromo-2-nitrobenzoic acid as a precursor, suggesting that the amide could be hydrolyzed. google.com

Chemical Modifications at the Amide Nitrogen

The amide nitrogen of 3-bromo-2-nitrobenzamide serves as a versatile handle for the introduction of a variety of substituents, enabling the synthesis of a diverse library of N-substituted derivatives. These modifications, primarily achieved through N-alkylation, N-arylation, and related amide bond formations, are fundamental in tailoring the molecule's properties for various applications.

N-Alkylation and N-Arylation: The hydrogen atoms on the amide nitrogen can be substituted with alkyl or aryl groups through standard synthetic protocols. While specific examples for 3-bromo-2-nitrobenzamide are not extensively documented in publicly available literature, the general principles of amide N-alkylation and N-arylation can be applied. For instance, deprotonation of the amide with a suitable base to form the corresponding amidate anion, followed by reaction with an alkyl or aryl halide, would be a common strategy. The choice of base and reaction conditions is crucial to avoid competing reactions at other sites of the molecule.

Amide Bond Formation: The synthesis of N-substituted 3-bromo-2-nitrobenzamides can also be approached from the corresponding carboxylic acid, 3-bromo-2-nitrobenzoic acid. A patent for the synthesis of 3-bromo-2-nitrobenzaldehyde describes a method for preparing 3-bromo-2-nitrobenzoic acid. google.com This acid can be activated, for example, by conversion to its acyl chloride, and then reacted with a primary or secondary amine to form the desired N-substituted amide. This approach offers a broader scope for introducing diverse functionalities at the amide nitrogen. General methods for the synthesis of N-substituted 3-nitrobenzamides from 3-nitrobenzoyl chloride and various amines are well-established and provide a reliable precedent for these transformations.

Transformations of the Bromine and Nitro Substituents

The bromine and nitro groups on the aromatic ring of 3-bromo-2-nitrobenzamide are key determinants of its reactivity, opening avenues for a wide array of functional group interconversions and carbon-carbon or carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group ortho to the bromine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide ion by various nucleophiles. The reactivity of bromonitrobenzenes in SNAr reactions is well-documented, with the position of the nitro group playing a critical role in stabilizing the intermediate Meisenheimer complex. stackexchange.com In the case of 3-bromo-2-nitrobenzamide, the ortho-nitro group effectively stabilizes the negative charge developed during the nucleophilic attack, facilitating the substitution. A study on the synthesis of 3-heterylylamino-substituted 9-nitrobenzanthrone derivatives from 9-nitro-3-bromobenzanthrone highlights that the nucleophilic substitution of the bromine atom is positively affected by the presence of a nitro group. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 3-bromo-2-nitrobenzamide with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a biaryl compound. The electron-withdrawing nature of the nitro and amide groups can influence the efficiency of the oxidative addition step in the catalytic cycle.

Heck-Mizoroki Reaction: Coupling with an alkene under palladium catalysis would lead to the formation of a styrenyl-type derivative. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. mdpi.com

Buchwald-Hartwig Amination: This reaction would allow for the synthesis of N-aryl or N-alkyl derivatives by coupling 3-bromo-2-nitrobenzamide with amines. This provides an alternative route to the N-arylation of the aromatic ring itself, rather than the amide nitrogen.

While specific applications of these reactions to 3-bromo-2-nitrobenzamide are not readily found in the literature, the general utility of these methods for aryl bromides is vast and well-established. mdpi.comlibretexts.org

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which dramatically alters the electronic properties of the aromatic ring and opens up new avenues for further functionalization. A variety of reducing agents can be employed, and the choice of reagent is critical to ensure chemoselectivity, avoiding the reduction of the amide or the cleavage of the carbon-bromine bond. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C and H2) or the use of metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). unimi.it The resulting 3-bromo-2-aminobenzamide is a valuable intermediate for the synthesis of various heterocyclic compounds.

Stereochemical Control and Regioselectivity in Reactions

The concepts of stereochemical control and regioselectivity are paramount when considering the reactions of substituted aromatic compounds like 3-bromo-2-nitrobenzamide.

Stereoselectivity in the context of reactions involving this molecule would primarily be relevant in transformations where new chiral centers are created. For instance, in a Heck reaction with a prochiral alkene, the facial selectivity of the migratory insertion step could lead to the preferential formation of one enantiomer over the other, especially if a chiral palladium catalyst is employed. Similarly, if the amide nitrogen is substituted with a chiral auxiliary, diastereoselective reactions could be achieved at other positions of the molecule.

Regioselectivity is a key consideration in several potential reactions of 3-bromo-2-nitrobenzamide.

In nucleophilic aromatic substitution , the substitution will occur exclusively at the carbon bearing the bromine atom due to the activating effect of the ortho-nitro group. The directing effects of the substituents are crucial in determining the site of attack.

In electrophilic aromatic substitution reactions, which are generally disfavored due to the deactivating nature of the nitro and amide groups, the directing effects of the existing substituents would determine the position of the incoming electrophile. The amide group is an ortho-, para-director, while the nitro and bromo groups are meta-directors. The interplay of these directing effects would lead to a complex mixture of products, making such reactions synthetically challenging.

In palladium-catalyzed cross-coupling reactions , the reaction will occur at the C-Br bond. However, if the nitro group were to be reduced to an amine, subsequent reactions such as diazotization followed by substitution could be employed to introduce other functional groups at that position, highlighting the importance of regiocontrol through sequential transformations.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For "Benzamide, 3-bromo-2-nitro-," various NMR experiments can be employed to determine its constitution and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Elucidation

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of "Benzamide, 3-bromo-2-nitro-".

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region would display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, nitro, and benzamide (B126) substituents. The electron-withdrawing nature of the nitro and carbonyl groups would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values). The amide protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data:

Aromatic Protons (H-4, H-5, H-6): Expected to appear in the range of 7.5-8.5 ppm. The specific multiplicities would be complex due to spin-spin coupling. For instance, H-5 would be a triplet, while H-4 and H-6 would be doublets of doublets.

Amide Protons (-CONH₂): Expected to appear as a broad singlet in the range of 7.0-8.0 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, as they are in chemically non-equivalent environments. The chemical shifts would be influenced by the substituents. The carbonyl carbon of the amide group would appear significantly downfield. The carbons attached to the electronegative nitro and bromo groups would also have characteristic chemical shifts.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for Benzamide, 3-bromo-2-nitro-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165-170 |

| C-1 (C-CONH₂) | 135-140 |

| C-2 (C-NO₂) | 148-153 |

| C-3 (C-Br) | 118-123 |

| C-4 | 130-135 |

| C-5 | 125-130 |

| C-6 | 128-133 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in "Benzamide, 3-bromo-2-nitro-".

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent protons (e.g., H-4 and H-5, H-5 and H-6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For "Benzamide, 3-bromo-2-nitro-," HSQC would definitively link the signals of H-4, H-5, and H-6 to their corresponding carbon atoms (C-4, C-5, and C-6).

Solid-State NMR for Molecular Dynamics and Polymorphism

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can characterize the compound in its solid form. This is particularly useful for studying polymorphism (the ability of a solid material to exist in more than one form or crystal structure) and molecular dynamics in the solid state. For "Benzamide, 3-bromo-2-nitro-," ssNMR could be used to:

Identify different crystalline forms (polymorphs).

Determine the conformation of the molecule in the solid state.

Study intermolecular interactions, such as hydrogen bonding involving the amide group.

As of now, there is no publicly available literature on the solid-state NMR analysis of "Benzamide, 3-bromo-2-nitro-".

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For "Benzamide, 3-bromo-2-nitro-," with the molecular formula C₇H₅BrN₂O₃, HRMS would be used to confirm this composition. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, with a mass difference of approximately 2 Da and nearly equal intensities.

Interactive Table: Predicted HRMS Data for Benzamide, 3-bromo-2-nitro-

| Ion | Calculated Exact Mass |

| [C₇H₅⁷⁹BrN₂O₃]⁺ | 243.9484 |

| [C₇H₅⁸¹BrN₂O₃]⁺ | 245.9463 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules can be fragmented into smaller charged particles. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the molecule. For "Benzamide, 3-bromo-2-nitro-," common fragmentation pathways would likely involve:

Loss of the amide group: Cleavage of the C-C bond between the benzene ring and the carbonyl group could lead to the loss of CONH₂ (44 Da).

Loss of the nitro group: Expulsion of NO₂ (46 Da) is a common fragmentation for nitroaromatic compounds.

Loss of bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da).

Formation of the benzoyl cation: A prominent peak corresponding to the bromonitrobenzoyl cation could be expected.

The analysis of these fragmentation patterns would provide strong evidence for the presence and connectivity of the bromo, nitro, and amide functional groups on the benzene ring.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of Benzamide, 3-bromo-2-nitro- would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent groups.

Key expected vibrational frequencies would include the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, the asymmetric and symmetric stretching of the nitro group, and various C-H and C-C stretching and bending vibrations of the aromatic ring. The position of the C=O stretch could be influenced by the electronic effects of the adjacent nitro and bromo substituents.

Expected IR Absorption Bands for Benzamide, 3-bromo-2-nitro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3400-3200 |

| Aromatic (C-H) | Stretching | 3100-3000 |

| Amide (C=O) | Stretching | 1680-1650 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Nitro (N=O) | Asymmetric Stretching | 1550-1500 |

| Nitro (N=O) | Symmetric Stretching | 1350-1300 |

This table presents expected ranges for the functional groups. The precise peak positions would need to be determined experimentally.

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Surface Interaction Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide a significant enhancement of the Raman signal for molecules adsorbed onto a nanostructured metal surface (typically gold or silver). While no SERS studies of Benzamide, 3-bromo-2-nitro- have been reported, this technique could be employed to study its adsorption behavior and interactions with metallic surfaces. The SERS spectrum would likely show enhanced bands for the functional groups that are in close proximity to or directly interacting with the metal surface, providing information on the molecule's orientation upon adsorption.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

To perform single crystal X-ray diffraction, a high-quality single crystal of Benzamide, 3-bromo-2-nitro- would first need to be grown. This technique would provide the precise coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the aromatic ring, the orientation of the amide and nitro groups relative to the ring, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. The resulting crystal structure would provide the definitive solid-state conformation of the molecule.

Hypothetical Crystallographic Data Table for Benzamide, 3-bromo-2-nitro-

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

This table represents the type of data that would be obtained from a single crystal X-ray diffraction experiment. The values are currently unknown.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)

In the absence of an experimentally determined crystal structure for 3-bromo-2-nitrobenzamide, the nature of its crystal packing and intermolecular interactions can be hypothesized based on the functional groups present in the molecule.

Hydrogen Bonding: The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the crystal structure would be dominated by hydrogen bonding interactions. Molecules of 3-bromo-2-nitrobenzamide would likely form centrosymmetric dimers via R²₂(8) ring motifs, where two molecules are linked by a pair of N-H···O hydrogen bonds between their amide groups. These dimers could then be further connected into tapes or sheets through additional N-H···O interactions.

Pi-Pi Stacking: The presence of the benzene ring suggests the possibility of π-π stacking interactions contributing to the crystal stability. These interactions would likely involve offset face-to-face or edge-to-face arrangements of the aromatic rings of adjacent molecules. The electron-withdrawing nature of the nitro and bromo substituents would influence the quadrupole moment of the aromatic ring and, consequently, the geometry and strength of the π-π stacking.

Table 1: Plausible Intermolecular Interactions in Crystalline 3-bromo-2-nitrobenzamide

| Interaction Type | Donor | Acceptor | Potential Motif |

|---|---|---|---|

| Hydrogen Bond | N-H (amide) | C=O (amide) | R²₂(8) dimers, chains, sheets |

| Halogen Bond | C-Br | O (nitro), O (carbonyl) | Chains, layers |

Conformational Analysis and Dihedral Angles in Crystalline State

The conformation of 3-bromo-2-nitrobenzamide in the solid state would be a balance between intramolecular steric and electronic effects and the optimization of intermolecular interactions within the crystal lattice.

A key conformational feature is the dihedral angle between the plane of the aromatic ring and the plane of the amide group. In many benzamide derivatives, this angle is non-zero due to steric hindrance between the amide group and the ortho substituent (the nitro group in this case). The steric repulsion between the carbonyl oxygen and the nitro group would likely force the amide group to twist out of the plane of the benzene ring.

Another important dihedral angle would be that describing the orientation of the nitro group relative to the aromatic ring. Due to resonance stabilization, the nitro group generally prefers to be coplanar or nearly coplanar with the benzene ring. However, steric interactions with the adjacent bromine atom might cause a slight twisting.

Table 2: Predicted Key Dihedral Angles in Crystalline 3-bromo-2-nitrobenzamide

| Dihedral Angle | Description | Predicted Value Range (°) | Rationale |

|---|---|---|---|

| C(2)-C(1)-C(carbonyl)-N | Torsion of the amide group relative to the ring | 20 - 60 | Steric hindrance from the ortho-nitro group |

Other Complementary Characterization Techniques

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of elements in a compound, which serves to validate its empirical formula. The empirical formula for 3-bromo-2-nitrobenzamide is C₇H₅BrN₂O₃. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

Table 3: Theoretical Elemental Composition of 3-bromo-2-nitrobenzamide (C₇H₅BrN₂O₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 34.31 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.06 |

| Bromine | Br | 79.90 | 1 | 79.90 | 32.61 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.43 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.59 |

| Total | | | | 245.04 | 100.00 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3-bromo-2-nitrobenzamide is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The benzene ring, the nitro group, and the carbonyl group are all chromophores. The conjugation between the benzene ring and the carbonyl group, as well as the presence of the nitro group, would influence the positions and intensities of the absorption maxima (λ_max).

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, likely to be observed in the shorter wavelength region of the UV spectrum (around 200-300 nm). These transitions would involve the π-electron system of the aromatic ring and the C=O and NO₂ groups.

n → π Transitions:* These are lower-energy transitions and result in weaker absorption bands, typically at longer wavelengths (above 300 nm). These would arise from the promotion of a non-bonding electron from the oxygen atoms of the carbonyl and nitro groups to an anti-bonding π* orbital.

Table 4: Predicted UV-Vis Absorption Maxima for 3-bromo-2-nitrobenzamide

| Electronic Transition | Chromophore | Predicted λ_max Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Benzoyl group | 230 - 260 | High |

| π → π* | Nitrobenzene system | 260 - 290 | Moderate to High |

| n → π* | Carbonyl group | 300 - 330 | Low |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. For "Benzamide, 3-bromo-2-nitro-", a comprehensive theoretical investigation would provide significant insights into its structure, stability, and reactivity. However, a thorough review of publicly available scientific literature reveals a notable absence of specific computational studies on this particular compound.

Therefore, this section will outline the established theoretical methodologies and the expected outcomes from such studies, based on computational work performed on analogous benzamide (B126) derivatives.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. A DFT study of "Benzamide, 3-bromo-2-nitro-" would typically be initiated by optimizing the molecule's three-dimensional geometry. This process determines the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a wealth of information about the electronic structure can be derived. Key parameters include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. The MEP map would visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Benzamide, 3-bromo-2-nitro-

| Parameter | Value |

| C-Br Bond Length (Å) | Data not available |

| C-N (Nitro) Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-N (Amide) Bond Length (Å) | Data not available |

| Dihedral Angle (Benzene Ring - Nitro Group) (°) | Data not available |

| Dihedral Angle (Benzene Ring - Amide Group) (°) | Data not available |

Ab Initio Methods for Energy Landscape and Molecular Stability

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results for molecular energies and stabilities.

An ab initio study of "Benzamide, 3-bromo-2-nitro-" would be invaluable for exploring its potential energy landscape. This would involve calculating the energies of various conformers (different spatial arrangements of the atoms) to identify the global minimum energy structure and the relative energies of other stable conformers. The energy barriers between these conformers could also be determined, providing insight into the molecule's flexibility. Furthermore, ab initio calculations can be used to compute the thermodynamic properties of the molecule, such as its enthalpy of formation and Gibbs free energy, which are fundamental to understanding its stability and reactivity in chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectral properties of unknown molecules.

For "Benzamide, 3-bromo-2-nitro-", DFT calculations could be employed to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for confirming the structure of the synthesized compound by comparing the calculated shifts with experimental data.

Similarly, the vibrational frequencies of the molecule can be calculated. This theoretical vibrational spectrum can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

Table 2: Hypothetical Predicted Spectroscopic Data for Benzamide, 3-bromo-2-nitro-

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) - Hx | Data not available |

| ¹³C NMR Chemical Shift (ppm) - Cx | Data not available |

| C=O Vibrational Frequency (cm⁻¹) | Data not available |

| N-O (Nitro) Symmetric Stretch (cm⁻¹) | Data not available |

| N-O (Nitro) Asymmetric Stretch (cm⁻¹) | Data not available |

| C-Br Stretch (cm⁻¹) | Data not available |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time.

Conformational Analysis and Dynamic Behavior

MD simulations of "Benzamide, 3-bromo-2-nitro-" would involve solving Newton's equations of motion for the atoms of the molecule, allowing its trajectory to be followed over a period of time. This would provide a detailed understanding of the molecule's conformational dynamics, including the flexibility of the amide and nitro groups and the rotational barriers around single bonds. The simulations could reveal the preferred conformations of the molecule in a given environment and the timescales of transitions between different conformational states.

Solvent Effects on Molecular Conformation and Interactions

The conformation and interactions of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for investigating these solvent effects.

By simulating "Benzamide, 3-bromo-2-nitro-" in different explicit solvents (e.g., water, methanol, dimethyl sulfoxide), it would be possible to observe how the solvent molecules interact with the solute and how these interactions affect its conformational preferences. For instance, the simulations could reveal the formation of hydrogen bonds between the amide group and protic solvents, or the influence of solvent polarity on the orientation of the nitro group. This information is crucial for understanding the behavior of the molecule in solution, which is relevant to many chemical and biological processes.

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms for substituted benzamides like Benzamide, 3-bromo-2-nitro-, typically employs Density Functional Theory (DFT) to map out the potential energy surface of a given transformation. researchgate.netrsc.org Such studies are crucial for understanding how the electronic and steric effects of the bromo and nitro substituents influence the reactivity of the benzamide scaffold.

A key aspect of reaction mechanism modeling is the identification of transition states, which are saddle points on the potential energy surface that connect reactants to products. wikipedia.orglibretexts.org For reactions involving Benzamide, 3-bromo-2-nitro-, such as its synthesis via electrophilic aromatic substitution or its subsequent functionalization, computational chemists can predict the most likely reaction pathways by locating the lowest energy transition states. researchgate.netnih.gov

For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction where a nucleophile displaces the bromine atom, theoretical calculations can be used to distinguish between a concerted mechanism and a stepwise pathway involving a Meisenheimer complex. acs.orgresearchgate.net The geometry of the transition state provides critical information about the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netscilit.com

Below is a hypothetical data table illustrating the kind of geometric parameters that would be calculated for a transition state in a hypothetical SNAr reaction of Benzamide, 3-bromo-2-nitro- with a generic nucleophile (Nu-).

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| C-Br Bond Length | C3-Br | 2.25 |

| C-Nu Bond Length | C3-Nu | 2.10 |

| C-N Bond Angle | C2-C3-C4 | 118.5 |

| N-O Bond Length (Nitro) | N-O1 | 1.23 |

| N-O Bond Length (Nitro) | N-O2 | 1.23 |

Once the reactants, transition states, and products of a reaction pathway have been optimized, an energetic profile can be constructed. This profile illustrates the relative energies of each species along the reaction coordinate, providing crucial thermodynamic and kinetic information. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, determines the rate of the reaction. nih.govnih.gov

For the synthesis of Benzamide, 3-bromo-2-nitro-, a plausible route could involve the nitration and bromination of a benzamide precursor. libretexts.orglibretexts.org Computational energetic profiling can help determine the optimal order of these steps by comparing the activation barriers for the different pathways. The presence of the electron-withdrawing nitro and bromo groups, as well as the amide group, will significantly influence the regioselectivity and energetics of these electrophilic substitution reactions. nih.gov

A hypothetical energetic profile for the final step in the synthesis of Benzamide, 3-bromo-2-nitro- is presented in the table below. The values are illustrative of what a DFT calculation might yield.

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | +5.2 |

| Second Transition State | +15.8 |

| Products | -10.3 |

Intermolecular Interaction Analysis via Computational Methods

The solid-state structure and properties of molecular crystals are governed by intermolecular interactions. rsc.orgresearchgate.net For Benzamide, 3-bromo-2-nitro-, these interactions would include hydrogen bonding involving the amide group, as well as halogen bonding, and π-π stacking. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) can be used to characterize and quantify these non-covalent interactions. mdpi.com

QTAIM analysis can identify bond critical points between interacting molecules, providing evidence for hydrogen bonds and other weak interactions. mdpi.com SAPT, on the other hand, can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.com This allows for a detailed understanding of the nature of the forces holding the crystal lattice together.

For Benzamide, 3-bromo-2-nitro-, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of dimeric or catemeric motifs. rsc.org The bromine atom can participate in halogen bonding, while the aromatic ring can engage in π-π stacking interactions. The nitro group can also influence the intermolecular interactions through dipole-dipole forces. A computational analysis would likely reveal a complex interplay of these various forces, dictating the crystal packing of the molecule. researchgate.net

An illustrative SAPT analysis of a hypothetical dimer of Benzamide, 3-bromo-2-nitro- is provided in the table below, showcasing the energetic contributions to the total interaction energy.

| Energy Component | Calculated Energy (kcal/mol) |

|---|---|

| Electrostatics | -8.5 |

| Exchange | +12.0 |

| Induction | -3.2 |

| Dispersion | -7.8 |

| Total Interaction Energy | -7.5 |

Structure Activity Relationships and Molecular Recognition Principles Mechanistic Focus

Theoretical Frameworks for Molecular Interaction

The interaction between a small molecule like 3-bromo-2-nitrobenzamide and its biological target is governed by a complex set of non-covalent forces. The nature and strength of these interactions determine the binding affinity and specificity of the molecule.

The binding affinity of 3-bromo-2-nitrobenzamide for a molecular target is influenced by the cumulative effect of its functional groups. The benzamide (B126) moiety itself can participate in crucial interactions; the amide group can act as both a hydrogen bond donor and acceptor.

The substituents on the phenyl ring significantly modulate these interactions. The nitro group at the 2-position is a strong electron-withdrawing group, which can alter the polarity and electron distribution of the entire molecule. nih.govresearchgate.net This electronic modification can enhance interactions with electron-rich residues in a binding pocket. The bromine atom at the 3-position is also electron-withdrawing and, more importantly, can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on a partner molecule, such as the backbone carbonyls of amino acids. researchgate.net The specific ortho-nitro, meta-bromo substitution pattern creates a unique three-dimensional shape and electrostatic potential surface, which are the primary determinants for recognizing and binding specifically to a complementary pocket on a target protein.

The binding of 3-bromo-2-nitrobenzamide to a receptor is mediated by a variety of non-covalent interactions. The precise geometry of the binding site dictates which of these interactions are most significant.

Hydrogen Bonding: The amide group (-CONH₂) is a key player, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can form halogen bonds with Lewis basic sites in the receptor, such as the oxygen atoms of carbonyl or hydroxyl groups, or the nitrogen of histidine residues. Studies on related bromo-substituted aromatic compounds have highlighted the importance of halogen-halogen and halogen-oxygen interactions in stabilizing crystal structures, suggesting their potential role in ligand-receptor binding. researchgate.net

Electrostatic and Dipole Interactions: The highly polar nitro group (-NO₂) creates a strong local dipole, which can engage in favorable electrostatic interactions with charged or polar amino acid residues within the binding site. nih.gov

π-Interactions: The aromatic phenyl ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in π-cation interactions with positively charged residues such as lysine (B10760008) or arginine.

| Functional Group | Potential Interaction Type | Receptor Partner |

|---|---|---|

| Amide (-CONH₂) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Main-chain C=O or N-H |

| Bromo (-Br) | Halogen Bond Donor | Main-chain C=O, Ser, Thr, Asp, Glu |

| Nitro (-NO₂) | Electrostatic/Dipole-Dipole | Arg, Lys, His, Polar residues |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val |

The binding of a small molecule to a key protein can alter its function and, consequently, modulate an entire biological pathway. By occupying the active site of an enzyme, 3-bromo-2-nitrobenzamide could act as an inhibitor, preventing the natural substrate from binding and blocking the enzyme's catalytic activity. This inhibition would decrease the production of the enzyme's product and affect all downstream signaling events.

For example, studies on other nitro-substituted benzamide derivatives have shown that they can inhibit the production of nitric oxide (NO) by targeting the enzyme inducible nitric oxide synthase (iNOS). researchgate.netnih.gov This inhibition subsequently suppresses the expression of pro-inflammatory proteins such as COX-2, IL-1β, and TNF-α, demonstrating how targeting a single protein can have a cascading effect on a complex inflammatory pathway. nih.gov Therefore, if 3-bromo-2-nitrobenzamide were to bind and inhibit a critical signaling protein, it could similarly modulate cellular processes.

Computational Approaches to Molecular Docking and Dynamics for Mechanistic Understanding

Computational chemistry provides invaluable tools for predicting and analyzing the interactions between a ligand and its receptor at the atomic level. These methods are frequently used in modern drug discovery and chemical biology to guide the design of new molecules. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand, such as 3-bromo-2-nitrobenzamide, when bound to a target protein. Docking algorithms sample numerous possible conformations and positions of the ligand within the binding site and score them based on a calculated binding energy. researchgate.netnih.gov This approach can identify key interactions, such as specific hydrogen bonds or halogen bonds, that stabilize the ligand-protein complex. It is a rapid and efficient method for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view. By simulating the movements of all atoms in the ligand-protein complex over time, MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. These simulations provide deeper insights into the flexibility of the interaction and can be used to calculate binding free energies with greater accuracy.

Together, these computational approaches provide a powerful framework for understanding the mechanistic basis of molecular recognition and for the rational design of new, more potent, and selective molecules based on the 3-bromo-2-nitrobenzamide scaffold.

Applications in Advanced Chemical Synthesis and Materials Science

Benzamide (B126), 3-bromo-2-nitro- as a Potential Key Building Block in Organic Synthesis

The unique arrangement of the bromo, nitro, and amide functional groups on the benzene (B151609) ring suggests that "Benzamide, 3-bromo-2-nitro-" could be a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the directing effects of the bromo and amide substituents, offers a platform for a variety of chemical transformations.

Postulated Precursor for Diverse Heterocyclic Compounds

The structure of "Benzamide, 3-bromo-2-nitro-" is well-suited for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the ortho-nitro and amino (from the amide) groups could facilitate intramolecular cyclization reactions upon reduction of the nitro group. This strategy is a common and powerful method for constructing heterocycles.

Hypothetical Synthetic Routes to Heterocycles:

| Target Heterocycle | Proposed Reaction Pathway | Key Transformation |

| Benzimidazoles | Reduction of the nitro group to an amine, followed by intramolecular cyclization with the amide functionality. | Reductive cyclization |

| Quinazolinones | Reduction of the nitro group and subsequent reaction with a one-carbon synthon. | Reductive cyclization/Condensation |

| Phenazines | Dimerization and cyclization of the corresponding ortho-diamine (formed after nitro reduction and amide hydrolysis). | Dimerization/Cyclization |

These proposed pathways are based on well-established synthetic methodologies for heterocyclic chemistry. The bromo substituent could be retained in the final product for further functionalization or removed under specific reaction conditions.

Envisioned Intermediate in the Synthesis of Complex Organic Molecules

Beyond heterocycles, "Benzamide, 3-bromo-2-nitro-" could serve as a crucial intermediate in the multi-step synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The functional groups can be manipulated sequentially to build molecular complexity. For instance, the bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be diazotized and converted to a wide array of other functional groups. The amide itself can be hydrolyzed to a carboxylic acid or reduced to an amine.

Integration into Functional Polymeric Systems: A Speculative Outlook

While no direct evidence exists for the incorporation of "Benzamide, 3-bromo-2-nitro-" into polymeric systems, its structure suggests potential avenues for such applications. The presence of reactive handles (bromo and potentially a modified amide group) could allow for its integration as a monomer or a functional additive in polymers.

Potential Roles in Polymer Science:

Monomer for Specialty Polymers: If the amide nitrogen were part of a polymerizable group, or if the bromine atom were used in a polymerization reaction (e.g., Suzuki polycondensation), it could be incorporated into the polymer backbone. The nitro group would then impart specific properties to the resulting material.

Functional Additive: The compound could be blended with existing polymers to modify their properties, for example, to enhance thermal stability or to introduce a specific chemical reactivity.

Theoretical Role as a Ligand or Precursor in Catalysis

The nitrogen and oxygen atoms of the amide and nitro groups in "Benzamide, 3-bromo-2-nitro-" possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests a hypothetical role for this compound or its derivatives as ligands in coordination chemistry and catalysis.

Furthermore, it could serve as a precursor to catalytically active species. For example, reduction of the nitro group and subsequent chemical modification could lead to the formation of a bidentate or tridentate ligand capable of stabilizing a catalytically active metal center.

Development of Novel Functional Materials and Architectures: A Conceptual Framework

The development of novel functional materials often relies on the rational design of molecular components. "Benzamide, 3-bromo-2-nitro-" possesses features that could be exploited in the design of new materials.

Conceptual Applications in Materials Science:

Crystal Engineering: The presence of hydrogen bond donors (N-H of the amide) and acceptors (C=O of the amide, NO2), along with the potential for halogen bonding (Br), could be used to control the self-assembly of molecules in the solid state, leading to the formation of specific crystal architectures with desired properties.

Precursor to Energetic Materials: The nitro group is a key component of many energetic materials. While there is no indication that "Benzamide, 3-bromo-2-nitro-" is itself an explosive, its structure could be a starting point for the synthesis of more complex energetic compounds.

Analytical Methodologies for Isolation, Detection, and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation and analysis of complex mixtures. For "Benzamide, 3-bromo-2-nitro-," both high-performance liquid chromatography and gas chromatography can be utilized, each with its specific applications and considerations.

High-Performance Liquid Chromatography (HPLC) is a premier method for the purity assessment and quantitative analysis of "Benzamide, 3-bromo-2-nitro-". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC method for the analysis of "Benzamide, 3-bromo-2-nitro-" would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the aromatic ring and nitro group in the molecule are strong chromophores.

For a closely related compound, 2-bromo-3-nitrobenzoic acid, a successful separation has been achieved using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. Given the structural similarity, these conditions provide a strong starting point for the analysis of "Benzamide, 3-bromo-2-nitro-".

Table 1: Illustrative HPLC Parameters for the Analysis of "Benzamide, 3-bromo-2-nitro-"

| Parameter | Value |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

This table presents a hypothetical but representative set of parameters based on common practices for similar analytes.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "Benzamide, 3-bromo-2-nitro-" in its native form has limited volatility due to the presence of the amide group, which can participate in hydrogen bonding. Therefore, direct GC analysis can be challenging.

To overcome this limitation, derivatization is often employed to convert the amide group into a more volatile and thermally stable functional group. Common derivatization techniques for amides include silylation, acylation, and alkylation. For instance, reacting the amide with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing its volatility.

Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. Detection can be effectively carried out using an Electron Capture Detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds, or a Nitrogen-Phosphorus Detector (NPD), which is selective for nitrogen-containing compounds. Mass spectrometry (MS) can also be coupled with GC for definitive identification.

Table 2: Potential GC Parameters for the Analysis of Derivatized "Benzamide, 3-bromo-2-nitro-"

| Parameter | Value |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This table outlines a prospective set of GC parameters for the analysis of a silylated derivative.

Electrophoretic Separation Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. For neutral molecules like "Benzamide, 3-bromo-2-nitro-," conventional capillary electrophoresis is not effective. However, Micellar Electrokinetic Chromatography (MEKC), a modification of capillary electrophoresis, is an excellent alternative.

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. This leads to the formation of micelles, which act as a pseudo-stationary phase. The separation of neutral analytes is then based on their partitioning between the micelles and the surrounding aqueous buffer. More hydrophobic compounds will interact more strongly with the hydrophobic interior of the micelles and thus migrate at a different velocity than less hydrophobic compounds.

The separation of nitroaromatic compounds, including explosives, has been successfully demonstrated using MEKC. A typical MEKC system for "Benzamide, 3-bromo-2-nitro-" would employ a fused-silica capillary and a buffer system, such as a borate (B1201080) buffer, containing SDS. The applied voltage would drive the electroosmotic flow and the electrophoretic migration of the micelles, leading to the separation of the components.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy, Fluorimetry)

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. "Benzamide, 3-bromo-2-nitro-" possesses chromophoric groups, namely the substituted benzene (B151609) ring and the nitro group, which result in strong UV absorbance.

The UV-Vis spectrum of "Benzamide, 3-bromo-2-nitro-" in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show characteristic absorption maxima (λmax). The benzene ring itself has absorption bands around 204 nm and 256 nm. The presence of the nitro group, a powerful chromophore, typically results in a strong absorption band at longer wavelengths.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined from the slope of the calibration curve.